molecular formula C9H6F2O3 B12619392 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid CAS No. 919601-28-8

3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid

Cat. No.: B12619392
CAS No.: 919601-28-8
M. Wt: 200.14 g/mol
InChI Key: MNUHIHNDDREZFL-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic acid
  • 2,4-Difluorophenylboronic acid
  • 3,4-Difluorophenylboronic acid

Uniqueness

3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is unique due to the presence of both a difluorophenyl group and a hydroxyprop-2-enoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .

Properties

CAS No.

919601-28-8

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-4,12H,(H,13,14)

InChI Key

MNUHIHNDDREZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C=C(C(=O)O)O

Origin of Product

United States

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